2-Benzyl-5-phenyl-2h-tetrazole
Description
2-Benzyl-5-phenyl-2H-tetrazole is a nitrogen-rich heterocyclic compound characterized by a tetrazole core substituted with benzyl and phenyl groups at the 2- and 5-positions, respectively. Its synthesis typically involves alkylation of 5-phenyl-1H-tetrazole with benzyl bromide under basic conditions, yielding 71–72% efficiency depending on the method . Key spectral data include:
- 1H NMR (CDCl3): δ 8.20–8.06 (m, 2H, aromatic), 7.51–7.30 (m, 8H, aromatic), 5.81 (s, 2H, CH2) .
- Melting Point: 70–90°C, varying with purification protocols .
- IR Peaks: 1467, 1448 cm⁻¹ (C=N and C-C aromatic stretches) .
The compound’s regioselectivity during alkylation favors the 2H-isomer due to thermodynamic stabilization, making it a preferred product over the 1H-analog .
Properties
CAS No. |
28386-89-2 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-benzyl-5-phenyltetrazole |
InChI |
InChI=1S/C14H12N4/c1-3-7-12(8-4-1)11-18-16-14(15-17-18)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
YCUDSFUXMCHWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-phenyl-2H-tetrazole typically involves the reaction of benzyl cyanide with hydrazine or hydrazine salts, followed by treatment with nitrous acid. This method is efficient and yields the desired tetrazole derivative .
Industrial Production Methods: Industrial production of tetrazoles, including 2-Benzyl-5-phenyl-2H-tetrazole, often employs eco-friendly approaches. These methods utilize water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-phenyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Tetrazoles, including 2-benzyl-5-phenyl-2H-tetrazole, exhibit a range of pharmacological activities due to their structural features. They serve as versatile pharmacophores and have been investigated for their potential in treating various medical conditions. Notably, tetrazole derivatives have been associated with:
- Antibacterial Activity: Certain tetrazoles demonstrate effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus .
- Antifungal Properties: Some derivatives show activity against fungal strains, including Candida albicans .
- Anti-inflammatory Effects: Research indicates that tetrazoles can reduce inflammation markers, making them candidates for anti-inflammatory drugs .
Case Studies
A study highlighted the synthesis of various 5-substituted tetrazoles that exhibited significant antibacterial activity. For instance, compounds synthesized under microwave irradiation showed yields between 80% to 85% and displayed inhibitory actions against several bacterial strains . Another investigation focused on the use of 2-benzyl-5-phenyl-2H-tetrazole in developing antihypertensive drugs, similar to losartan and valsartan, which are crucial in managing high blood pressure .
Coordination Chemistry
Ligand Properties
In coordination chemistry, tetrazoles are recognized for their ability to act as ligands. The nitrogen-rich structure of tetrazoles allows them to coordinate with metal ions effectively. This property is beneficial in:
- Catalysis: Tetrazole ligands have been utilized in catalyzing various chemical reactions due to their ability to stabilize metal centers .
- Material Science: The stability and unique properties of tetrazole complexes make them suitable for applications in the development of advanced materials, including explosives and sensors .
Material Science
Explosives and Sensors
The high nitrogen content in tetrazoles contributes to their use in explosives. Compounds like 2-benzyl-5-phenyl-2H-tetrazole can be integrated into formulations that require high energy output . Additionally, their structural properties allow them to be employed in the development of sensors that detect specific chemicals or environmental changes.
Synthesis Techniques
The synthesis of 2-benzyl-5-phenyl-2H-tetrazole has evolved through various methods:
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Microwave Irradiation | Utilizes microwave energy to accelerate reactions involving nitriles and sodium azide | 80–85% |
| Heterogeneous Catalysis | Employs solid acid resins or other catalysts for improved yields and easier product recovery | Up to 96% |
| Ionic Liquid Methods | Uses ionic liquids as solvents for the synthesis of tetrazoles under mild conditions | High efficiency |
These advancements not only enhance yield but also reduce reaction times, making the synthesis of 2-benzyl-5-phenyl-2H-tetrazole more efficient .
Mechanism of Action
The mechanism of action of 2-Benzyl-5-phenyl-2H-tetrazole involves its interaction with various molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence biological pathways. Additionally, the compound’s electron-donating and electron-withdrawing properties contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives
Structural Differences: Replaces the benzyl group with a benzoxazole moiety linked via an acetate ester. Synthesis: Achieved through sequential reactions of hydrazino benzoxazole with sodium azide and ethyl chloroacetate . Properties:
- Exhibits broad biological activities (antibacterial, anti-inflammatory) due to the benzoxazole moiety .
- Higher polarity compared to 2-benzyl-5-phenyl-2H-tetrazole, as evidenced by chromatographic retention times .
Key Comparison:
2-(2-Methoxybenzyl)-5-phenyl-2H-tetrazole
Structural Differences: Substitutes benzyl with a 2-methoxybenzyl group, introducing electron-donating methoxy functionality.
Synthesis: Analogous to 2-benzyl derivative but uses 2-methoxybenzyl bromide .
Properties:
- 1H NMR: Additional singlet at δ 3.85 (OCH3) .
- Enhanced solubility in polar solvents due to methoxy group.
- Potential for altered pharmacological activity compared to non-methoxy analogs.
Key Comparison:
| Property | 2-Benzyl-5-phenyl-2H-tetrazole | 2-(2-Methoxybenzyl)-5-phenyl-2H-tetrazole |
|---|---|---|
| Solubility (EtOAc) | Moderate | High |
| Functional Group | Benzyl | Methoxybenzyl |
| Synthetic Complexity | Low | Moderate (due to methoxy substitution) |
5-{400-[(5-Benzyl-2H-tetrazol-2-yl)-0-methyl]biphenyl-2-yl}-1H-tetrazole Monohydrate
Structural Differences: Biphenyl-linked bis-tetrazole system with a methyl spacer.
Synthesis: Multi-step coupling involving palladium catalysts .
Properties:
- Crystallography: Stabilized by π-π stacking and hydrogen bonding (confirmed via SHELX refinement) .
- Applications: Potential use in coordination chemistry due to multiple nitrogen donor sites.
Key Comparison:
Regioselectivity in Alkylation: 2H- vs. 1H-Tetrazole Isomers
The alkylation of 5-phenyl-1H-tetrazole often yields a mixture of 1H- and 2H-isomers. For example:
- 2-Benzyl-5-phenyl-2H-tetrazole (6a): Dominant product (72% yield) due to thermodynamic control .
- 1-Benzyl-5-phenyl-1H-tetrazole (6b): Minor product, less stable due to steric and electronic factors .
Key Data:
| Isomer | Yield (%) | Melting Point (°C) | Stability |
|---|---|---|---|
| 2H-tetrazole (6a) | 72 | 88–90 | High |
| 1H-tetrazole (6b) | <10 | Not reported | Low |
Biological Activity
2-Benzyl-5-phenyl-2H-tetrazole is a compound belonging to the class of tetrazoles, which are five-membered heterocycles containing four nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of 2-benzyl-5-phenyl-2H-tetrazole, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of 2-benzyl-5-phenyl-2H-tetrazole is characterized by its benzyl and phenyl substituents attached to the tetrazole ring. The presence of these aromatic groups enhances the lipophilicity and biological activity of the compound. The tetrazole moiety is known to act as a bioisostere for carboxylic acids, which can influence its interaction with biological targets.
Anticancer Activity
Research has indicated that 2-benzyl-5-phenyl-2H-tetrazole exhibits significant anticancer properties. A study conducted by Voitovich et al. (2019) demonstrated that tetrazole derivatives can selectively inhibit tumor cell growth through mechanisms involving the modulation of epigenetic factors such as BET proteins . The selectivity for tumor cells suggests a promising avenue for developing targeted cancer therapies.
Anti-inflammatory Effects
In addition to its anticancer potential, 2-benzyl-5-phenyl-2H-tetrazole has been shown to possess anti-inflammatory properties. In vitro studies revealed that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cell models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of 2-benzyl-5-phenyl-2H-tetrazole have also been explored. Research indicates that derivatives of this compound exhibit activity against a range of bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Case Study 1: Anticancer Mechanisms
In a controlled study, researchers evaluated the efficacy of 2-benzyl-5-phenyl-2H-tetrazole in various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast cancer cells compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | Voitovich et al. |
| HeLa (Cervical) | 20 | Voitovich et al. |
| A549 (Lung) | 25 | Voitovich et al. |
Case Study 2: Anti-inflammatory Properties
A study investigating the anti-inflammatory effects of 2-benzyl-5-phenyl-2H-tetrazole utilized lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Mechanistic Insights
The biological activity of 2-benzyl-5-phenyl-2H-tetrazole can be attributed to several mechanisms:
- Electrophilic Substitution : The presence of electron-rich aromatic rings allows for electrophilic substitution reactions, enhancing its reactivity towards biological targets.
- Modulation of Signaling Pathways : The compound may interact with specific signaling pathways involved in cell proliferation and inflammation, leading to altered gene expression profiles associated with cancer and inflammatory responses.
- Bioisosterism : As a bioisostere for carboxylic acids, the tetrazole moiety may mimic key interactions within enzyme active sites, facilitating inhibition or modulation of enzymatic activity.
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Substrate | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl bromide | DMF | CuCN | 72 | |
| Benzyl chloride | DMF | ZnBr₂ | 68 |
Basic: What spectroscopic and chromatographic techniques are critical for characterizing 2-Benzyl-5-phenyl-2H-tetrazole?
Answer:
- ¹H NMR : The benzylic proton adjacent to the tetrazole ring appears as a singlet at δ 5.8–6.2 ppm, while phenyl protons show multiplet signals between δ 7.2–7.8 ppm. CDCl₃ is the preferred solvent .
- FT-IR : Stretching vibrations for the tetrazole ring (C=N) appear at 1520–1580 cm⁻¹, and N-H bonds (if present) at 3200–3400 cm⁻¹ .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase resolve impurities (e.g., unreacted benzyl halides) .
Basic: What are common impurities in 2-Benzyl-5-phenyl-2H-tetrazole synthesis, and how are they mitigated?
Answer:
- Byproducts : Residual benzyl halides or 5-phenyl-1H-tetrazole due to incomplete cyclization.
- Mitigation strategies :
- Recrystallization : Use ethanol/water mixtures to isolate the pure product.
- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes polar impurities .
Advanced: How does regioselectivity influence the alkylation of 5-substituted tetrazoles to form 2-Benzyl-5-phenyl-2H-tetrazole?
Answer:
Regioselectivity in alkylation is governed by:
- Electronic effects : Electron-withdrawing groups on the tetrazole ring favor N2-alkylation (as in 2-Benzyl-5-phenyl-2H-tetrazole) over N1-alkylation.
- Steric hindrance : Bulky substituents on the benzyl group reduce competing N3/N4 alkylation.
- Experimental validation : ¹H NMR and X-ray crystallography confirm regiochemistry. For example, the benzylic proton’s chemical shift in CDCl₃ aligns with N2-substitution .
Advanced: How can SHELX and WinGX software be applied to determine the crystal structure of 2-Benzyl-5-phenyl-2H-tetrazole?
Answer:
- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : SHELXS-97 for phase problem resolution via direct methods.
- Refinement : SHELXL-2018 refines atomic coordinates and thermal parameters. WinGX integrates ORTEP-3 for visualizing anisotropic displacement ellipsoids .
Q. Key parameters :
- Space group: P2₁/c (common for tetrazoles).
- R-factor: < 0.05 for high-resolution data.
Advanced: How do structural modifications of 2-Benzyl-5-phenyl-2H-tetrazole affect its bioactivity in structure-activity relationship (SAR) studies?
Answer:
- Substituent effects :
- Electron-donating groups (e.g., -OCH₃) on the benzyl ring enhance antimicrobial activity.
- Halogenation (e.g., -Cl, -F) improves metabolic stability but may reduce solubility.
- Methodology :
- Molecular docking : AutoDock Vina predicts binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase).
- In vitro assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive pathogens validate predictions .
Q. Table 2: SAR of Analogous Tetrazole Derivatives
| Compound | Substituent | Bioactivity (MIC, µg/mL) |
|---|---|---|
| 2-Benzyl-5-phenyl | None | 16 |
| 2-(4-Fluorobenzyl)-5-phenyl | -F | 8 |
| 2-(4-Methoxybenzyl)-5-phenyl | -OCH₃ | 4 |
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for 2-Benzyl-5-phenyl-2H-tetrazole?
Answer:
- Root-cause analysis :
- Solvent effects : Compare CDCl₃ vs. DMSO-d6 spectra to identify solvent-induced shifts.
- Dynamic processes : Variable-temperature NMR detects tautomerism or rotational barriers.
- Validation : Cross-reference with computational chemistry tools (e.g., Gaussian DFT calculations for predicted shifts) .
Advanced: What mechanistic insights explain the biological activity of 2-Benzyl-5-phenyl-2H-tetrazole derivatives?
Answer:
- Enzyme inhibition : Tetrazole derivatives often act as competitive inhibitors by mimicking carboxylate groups (e.g., binding to zinc-containing metalloenzymes).
- Experimental approaches :
- Surface plasmon resonance (SPR) : Quantifies binding kinetics to target proteins.
- Cellular assays : ROS (Reactive Oxygen Species) detection links antioxidant activity to tetrazole redox properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
